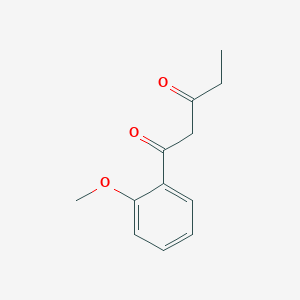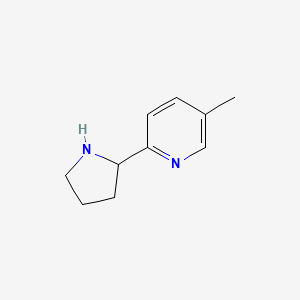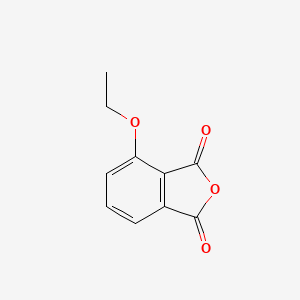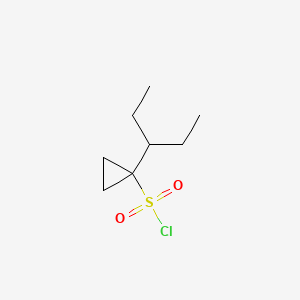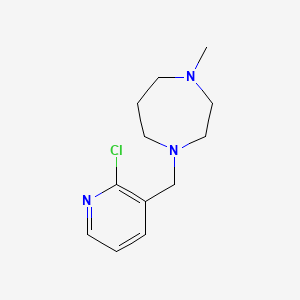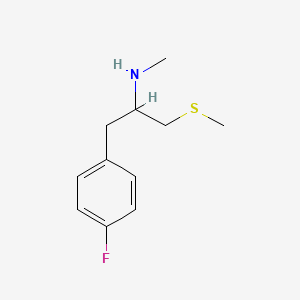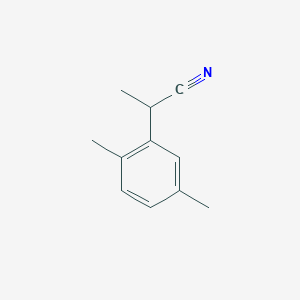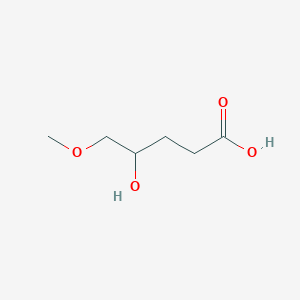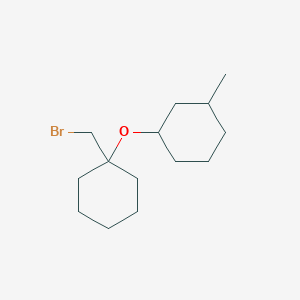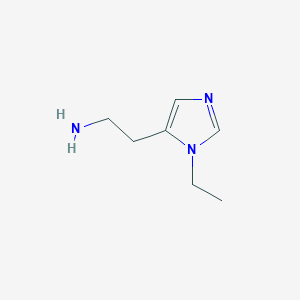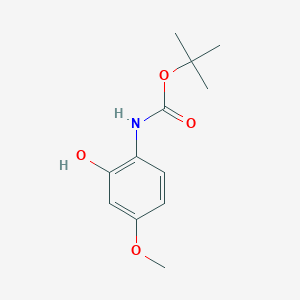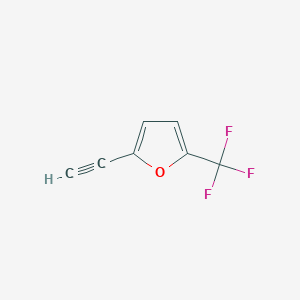
2-Ethynyl-5-(trifluoromethyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynyl-5-(trifluoromethyl)furan is a chemical compound with the molecular formula C7H3F3O It is a derivative of furan, a heterocyclic organic compound, and contains both an ethynyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the palladium-catalyzed coupling of 5-bromo-2-(trifluoromethyl)furan with ethynyltrimethylsilane, followed by desilylation to yield the desired product .
Industrial Production Methods
Industrial production of 2-Ethynyl-5-(trifluoromethyl)furan may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-5-(trifluoromethyl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as halogens, acids, and bases are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include furanones, ethyl-substituted furans, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
2-Ethynyl-5-(trifluoromethyl)furan has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Ethynyl-5-(trifluoromethyl)furan involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These properties make it a valuable scaffold for drug design and development.
Comparison with Similar Compounds
Similar Compounds
2-Trifluoromethylfuran: Lacks the ethynyl group but shares the trifluoromethyl substitution.
5-Ethynylfuran: Contains the ethynyl group but lacks the trifluoromethyl substitution.
2,5-Dimethylfuran: Contains methyl groups instead of ethynyl and trifluoromethyl groups.
Uniqueness
2-Ethynyl-5-(trifluoromethyl)furan is unique due to the presence of both ethynyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C7H3F3O |
|---|---|
Molecular Weight |
160.09 g/mol |
IUPAC Name |
2-ethynyl-5-(trifluoromethyl)furan |
InChI |
InChI=1S/C7H3F3O/c1-2-5-3-4-6(11-5)7(8,9)10/h1,3-4H |
InChI Key |
KNPOLPNHKVFPER-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(O1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


